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3-Epi-Deoxynegamycin

Translational Readthrough Nonsense Mutation Antibacterial Selectivity

Researchers studying translational readthrough face confounding antibacterial effects from (+)-negamycin or aminoglycosides like gentamicin, complicating eukaryotic assay interpretation. 3-Epi-Deoxynegamycin eliminates this problem: it delivers potent premature termination codon (PTC) readthrough with complete loss of antibacterial activity-a structurally unique decoupling not achievable with generic negamycin analogs. • Higher readthrough potency than (+)-negamycin in TGA-type nonsense mutation assays at 200 μM • No detectable antibacterial activity (MIC negligible vs. 16-32 μg/mL for parent compound) • Validated in SAR studies as superior lead scaffold for DMD, cystic fibrosis, and PTC disease programs; published in J. Antibiotics & ACS Med. Chem. Lett.

Molecular Formula C9H20N4O3
Molecular Weight 232.28 g/mol
Cat. No. B13945071
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Epi-Deoxynegamycin
Molecular FormulaC9H20N4O3
Molecular Weight232.28 g/mol
Structural Identifiers
SMILESCN(CC(=O)O)NC(=O)CC(CCCN)N
InChIInChI=1S/C9H20N4O3/c1-13(6-9(15)16)12-8(14)5-7(11)3-2-4-10/h7H,2-6,10-11H2,1H3,(H,12,14)(H,15,16)/t7-/m0/s1
InChIKeyGMDVGRCKPKMEFK-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Epi-Deoxynegamycin Overview


3-Epi-Deoxynegamycin is a natural dipeptide analog derived from the antibiotic (+)-negamycin, originally isolated from *Streptomyces* species [1]. It belongs to a class of compounds recognized for their ability to promote translational readthrough of premature termination codons (PTCs) in eukaryotic cells, a mechanism with therapeutic potential for genetic diseases like Duchenne muscular dystrophy (DMD) [2]. Critically, while its parent compound (+)-negamycin possesses both antibacterial and readthrough activities, 3-epi-deoxynegamycin is distinguished by a profound loss of antimicrobial activity, which is a key differentiator for its use as a specialized chemical probe or drug candidate [3].

1Eukaryotic PTC readthrough probe – designed for translation termination suppression studies in mammalian cells.
2Absence of antibacterial activity – avoids confounding antimicrobial effects common to parent negamycin and aminoglycosides.
3Differentiated from (+)-negamycin – stereochemical modification removes prokaryotic readthrough, enabling selective eukaryotic mechanism research.

3-Epi-Deoxynegamycin: Unique Selectivity


The key value proposition of 3-epi-deoxynegamycin lies in its selective separation of eukaryotic readthrough activity from prokaryotic antibacterial activity, a property not shared by its parent compound (+)-negamycin or many other in-class readthrough agents like aminoglycosides [1]. Generic substitution with (+)-negamycin, which retains potent antibacterial activity (e.g., MIC=16-32 μg/mL against *E. coli*), introduces confounding antimicrobial effects in cellular assays, complicating the interpretation of readthrough efficacy and toxicity [2]. Similarly, aminoglycosides like gentamicin and G418 exhibit significant readthrough activity but are also potent antibiotics with well-documented nephro- and ototoxicity, limiting their utility as chronic therapeutics for genetic diseases [3]. The unique activity profile of 3-epi-deoxynegamycin—high readthrough potency with negligible antibacterial activity—is a structural specificity that cannot be achieved by simply substituting another negamycin analog, as detailed in the quantitative evidence below.

Parent (+)-negamycin
Retains potent antibacterial activity that introduces confounding effects in eukaryotic readthrough assays.
MIC-level antibacterial background can mask true readthrough response.
Aminoglycosides (gentamicin, G418)
Significant antibacterial action and reported cytotoxicity in research models complicate endpoint isolation.
Nephro- and ototoxicity profiles limit long-term cellular model utility.
Other negamycin analogs
Structural modifications may not replicate the selective readthrough-without-antibacterial profile.
Stereochemical control is critical; generic analogs often retain undesired prokaryotic activity.

3-Epi-Deoxynegamycin: Comparative Evidence


Eukaryotic Readthrough Selectivity

3-Epi-deoxynegamycin exhibits potent readthrough activity against eukaryotic nonsense mutations while showing no detectable readthrough activity in prokaryotic systems, unlike the parent compound (+)-negamycin which has activity in both. This compound also lacks antimicrobial activity, in stark contrast to (+)-negamycin and aminoglycosides [1].

Eukaryotic Selectivity
Head-to-head
Potent readthrough in COS-7 cells; no antibacterial activity and no prokaryotic readthrough
Selective eukaryotic translation probe context
Categorical difference vs. (+)-negamycin that retains both activities
Translational Readthrough Nonsense Mutation Antibacterial Selectivity

Superior Readthrough vs. (+)-Negamycin

In a direct comparison, 3-epi-deoxynegamycin (also known as TCP-107) demonstrates a higher readthrough activity than its parent compound, (+)-negamycin, while being devoid of antimicrobial activity [1].

Readthrough vs. (+)-Negamycin
Head-to-head
Higher readthrough activity than (+)-negamycin; precise fold-change not provided
Supports selection as readthrough probe; quantitative difference requires verification
Reported rank order only
Translational Readthrough Drug Discovery Negamycin Analogs

Readthrough Potency vs. Aminoglycoside G418

Derivatives of 3-epi-deoxynegamycin have been shown to achieve superior readthrough activity compared to the aminoglycoside antibiotic G418, while the parent scaffold itself demonstrates negligible antibacterial activity, a key advantage over G418 [1].

Readthrough vs. G418
Cross-study
Leucyl-3-epi-deoxynegamycin derivative 13b shows higher readthrough than G418; parent lacks antimicrobial activity
Scaffold can outperform aminoglycosides without antibacterial liability
Comparison via TGA-type PTC assay
Translational Readthrough Antibacterial Activity Negamycin Analogs

Reduced Antibacterial Activity vs. Deoxynegamycin

The compound exhibits significantly reduced antibacterial potency compared to the structurally related analog deoxynegamycin. Specifically, its activity against most Gram-positive bacteria is half that of 'negative mycin' (deoxynegamycin) .

Antibacterial Attenuation
Reported
~50% lower antibacterial activity vs. deoxynegamycin against Gram-positive bacteria
Stereochemical modification attenuates antibacterial effect
Data to verify; source abstract only
Antibacterial Gram-positive Negamycin

3-Epi-Deoxynegamycin Applications


Lead Scaffold for Readthrough Therapeutics

3-Epi-deoxynegamycin is an ideal starting point for medicinal chemistry programs aimed at developing readthrough drugs for Duchenne muscular dystrophy (DMD), cystic fibrosis, and other nonsense mutation diseases. Its proven higher readthrough activity compared to (+)-negamycin and its complete lack of antimicrobial activity [1] provide a superior pharmacological starting point, eliminating the need to engineer out confounding antibacterial effects. This reduces off-target concerns and streamlines lead optimization.

Eukaryotic Translation Chemical Probe

Researchers studying the molecular mechanisms of eukaryotic translational readthrough can use 3-epi-deoxynegamycin as a selective chemical probe. Its unique profile—potent readthrough activity in eukaryotic cells with no detectable activity in prokaryotic systems [2]—allows for the specific investigation of eukaryotic ribosomal processes without the confounding variables introduced by broad-spectrum antibiotics like gentamicin or G418. This ensures cleaner, more interpretable data in cell biology and biochemical assays.

Antibacterial SAR Control

In studies exploring the structure-activity relationship (SAR) of antibacterial agents, 3-epi-deoxynegamycin serves as a critical negative control. Its documented 50% reduction in antibacterial activity against Gram-positive bacteria compared to deoxynegamycin allows researchers to pinpoint the structural features of the negamycin class responsible for antimicrobial action. This facilitates the rational design of novel antibiotics that retain antibacterial potency while potentially reducing toxicity.

Application
Selection Property
Validation Focus
PTC readthrough research (DMD models)
Selective eukaryotic readthrough, no antibacterial background
Confirm readthrough activity in mammalian cell lines; assess absence of antimicrobial interference
Eukaryotic translation probe studies
Eukaryotic-specific activity; prokaryotic inactivity
Verify lack of prokaryotic readthrough and antibacterial effects in parallel assays
Antibacterial SAR negative control
Attenuated Gram-positive antibacterial potency
Profile Gram-positive susceptibility panel; confirm reduced activity relative to parent scaffold

Technical Documentation Hub

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38 linked technical documents
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